molecular formula C16H19N3O3S B2736965 2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705904-49-9

2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2736965
CAS No.: 1705904-49-9
M. Wt: 333.41
InChI Key: ODBBSXJJQCBIDQ-UHFFFAOYSA-N
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Description

2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique molecular structure, which includes a quinoxaline core linked to a piperidine ring via an ether bond, with a cyclopropylsulfonyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.

    Attachment of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced through sulfonylation reactions, typically using cyclopropylsulfonyl chloride in the presence of a base.

    Formation of the Ether Bond: The final step involves the formation of the ether bond between the quinoxaline core and the piperidine ring, often achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions can include halides, sulfonates, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{[1-(cyclopropanesulfonyl)piperidin-4-yl]oxy}quinoxaline can be compared with other similar compounds, such as:

    Quinoxaline Derivatives: These compounds share the quinoxaline core and may have different substituents, leading to variations in their biological activity and applications.

    Piperidine Derivatives: Compounds with a piperidine ring can have diverse chemical properties and uses, depending on the nature of the substituents attached to the ring.

    Cyclopropylsulfonyl Compounds: These compounds contain the cyclopropylsulfonyl group and may exhibit unique reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBSXJJQCBIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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